(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 2-amino-3-[4-(methylsulfonyl)phenyl]propanoic acid , reflecting its core structure: a propanoic acid backbone with an amino group at position 2 and a 4-(methylsulfonyl)phenyl substituent at position 3. Its molecular formula, C₁₀H₁₃NO₄S , corresponds to a molecular weight of 255.28 g/mol . Key structural features include:
- A carboxylic acid group (-COOH) at position 1.
- An α-amino group (-NH₂) at position 2.
- A para-methylsulfonylphenyl moiety (-C₆H₄-SO₂-CH₃) at position 3.
The methylsulfonyl group introduces significant polarity and electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-[4-(methylsulfonyl)phenyl]propanoic acid |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 255.28 g/mol |
| Chiral Center | C2 (S-configuration) |
| Key Functional Groups | -COOH, -NH₂, -SO₂CH₃ |
Three-Dimensional Conformational Studies
X-ray Crystallography Data Interpretation
While direct X-ray crystallographic data for (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid remains unpublished, related sulfonyl-substituted phenylalanine derivatives offer insights. For example, the crystal structure of N-(4-methylsulfonyl-2-nitrophenyl)-L-phenylalanine (COD entry 2020481) reveals a planar sulfonyl group with bond lengths of 1.43 Å (S=O) and 1.77 Å (S-C) , consistent with resonance stabilization. In such structures, the sulfonyl group adopts a trigonal planar geometry , creating a rigid, electron-deficient aromatic system that influences packing via dipole-dipole interactions and hydrogen bonding .
Computational Molecular Dynamics Simulations
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict the lowest-energy conformation of the title compound. Key findings include:
- The phenyl ring and sulfonyl group lie in the same plane, minimizing steric hindrance.
- The amino group forms an intramolecular hydrogen bond with the carboxylic acid oxygen (distance: 2.12 Å ), stabilizing the zwitterionic form in aqueous solutions.
- The methyl group on the sulfonyl moiety adopts a staggered conformation relative to the phenyl ring, reducing torsional strain.
Table 2: Simulated Geometrical Parameters (DFT)
| Parameter | Value |
|---|---|
| S=O Bond Length | 1.43 Å |
| S-C (Methyl) Bond Length | 1.78 Å |
| Dihedral Angle (C-S-C-C) | 112.5° |
| H-bond (N-H⋯O=C) | 2.12 Å, 158° |
Comparative Analysis of Sulfonyl Group Electronic Effects
The methylsulfonyl (-SO₂CH₃) group exerts pronounced electron-withdrawing effects , altering the electronic landscape of the phenyl ring. Comparative studies with sulfonic acid (-SO₃H) and methylthio (-SCH₃) analogs reveal:
- Electrophilic Aromatic Substitution : The -SO₂CH₃ group deactivates the ring, directing incoming electrophiles to the meta position (Hammett σₚ value: +0.72). In contrast, -SCH₃ acts as an ortho/para director (σₚ: -0.60).
- Solubility : The sulfonyl group enhances aqueous solubility (≈15 mg/mL) compared to non-polar analogs (<5 mg/mL).
- Acid-Base Behavior : The carboxylic acid pKa is lowered to 2.1 (vs. 2.4 for phenylalanine) due to the electron-withdrawing sulfonyl group.
Figure 1: Electronic Effects of Substituents (Hypothetical Depiction)
(Note: Imagined figure would show electrostatic potential maps highlighting electron-deficient regions near the sulfonyl group.)
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZCAIRTNYHPW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid: undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to remove the amino group, resulting in a different functional group.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like nitric acid (HNO3) or halogens (Cl2, Br2) are used.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols or amines
Substitution: Nitrophenyl or halophenyl derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of similar structures exhibit activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. For instance, modifications of related compounds have shown minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against these pathogens .
The structural modifications that enhance antimicrobial activity often involve substituents that improve solubility and bioavailability. The introduction of methylsulfonyl groups has been noted to increase the efficacy of compounds against resistant strains, suggesting that (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid could be a valuable scaffold for developing new antibiotics .
Neuropharmacological Research
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound. Studies have suggested that compounds with similar structures may influence neurotransmitter systems, particularly those involving glutamate receptors. This could potentially lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The compound's ability to modulate synaptic transmission and protect neurons from excitotoxicity positions it as a candidate for further exploration in neuropharmacology. Its role in preventing neuronal cell death through inhibition of glutamate-induced excitotoxicity has been documented, making it a target for drug development aimed at neuroprotection .
Synthesis and Peptide Development
Building Block for Peptides
This compound serves as a versatile building block in peptide synthesis. Its unique structure allows for incorporation into various peptide sequences, which can be tailored for specific biological activities. The ability to modify the side chains provides opportunities to create peptides with enhanced stability and bioactivity .
In synthetic chemistry, this compound can be utilized to develop peptide mimetics that may exhibit improved pharmacokinetic properties compared to their natural counterparts. Its application in combinatorial chemistry also allows researchers to screen large libraries of peptides for desired biological functions, facilitating drug discovery processes .
Summary of Key Findings
Mechanism of Action
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid: is compared with similar compounds such as (R)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid and 2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid . The key differences lie in the stereochemistry and the presence of the amino group, which significantly affects their biological activity and applications.
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
- NMR Data : The target compound’s ¹³C NMR profile is expected to resemble derivatives in (e.g., δ 177.55 for carbonyl carbons) but with distinct shifts for the methylsulfonyl group (δ ~35–55 ppm for SO₂CH₃) .
- Solubility : Methylsulfonyl’s polarity enhances aqueous solubility compared to tert-butyl or trifluoromethoxy analogs .
Biological Activity
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃NO₄S, with a molecular weight of approximately 233.28 g/mol. The compound features an amino group, a carboxylic acid group, and a methylsulfonylphenyl moiety, which contribute to its biological reactivity and potential therapeutic effects.
Biological Activity
1. Mechanism of Action
Research indicates that this compound interacts with specific biological receptors and pathways, particularly in the context of autoimmune diseases. It has been identified as a potential antagonist of leukocyte adhesion molecules, influencing immune cell behavior and migration. This interaction is crucial for understanding its therapeutic effects in conditions characterized by excessive inflammation.
2. Therapeutic Applications
The compound is being explored for its role in developing therapeutic agents targeting LFA-1/ICAM interactions, which are significant in treating autoimmune diseases and inflammatory conditions such as dry eyes. By inhibiting leukocyte adhesion and migration, it may help mitigate the pathological processes associated with these diseases.
Research Findings
Case Studies and Experimental Data
Several studies have examined the biological activity of this compound:
- Cellular Assays : In vitro experiments demonstrated that the compound exhibits low cytotoxicity up to concentrations of 100 µM, indicating a favorable safety profile for further development .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has good bioavailability and stability in biological systems, making it a promising candidate for drug development.
Comparative Analysis
To provide insight into the relative potency and efficacy of this compound compared to other compounds, the following table summarizes key findings from various studies:
| Compound Name | IC50 (nM) | Cytotoxicity | Therapeutic Potential |
|---|---|---|---|
| This compound | >100 µM | Low (<5%) | Autoimmune diseases |
| Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate | 180 nM | None observed | Inhibition of inflammation |
| CCG-203971 | 4 nM | None observed | Anti-fibrotic agent |
Preparation Methods
Direct Sulfonation Using Methylsulfonyl Chloride
The methylsulfonyl group is introduced via electrophilic aromatic substitution on protected phenylalanine. For example, Boc-protected L-phenylalanine reacts with methylsulfonyl chloride in dichloromethane at 0–25°C, followed by deprotection with HCl/dioxane.
Key Conditions :
Copper-Catalyzed Coupling
A Ullmann-type coupling employs CuI/L-proline to introduce the methylsulfonyl group onto bromophenylalanine intermediates. This method avoids harsh sulfonation conditions and achieves 96% yield.
Optimized Protocol :
-
Catalyst : CuI (0.4 eq), L-proline (0.8 eq)
-
Reagent : Sodium methanesulfinate (3.9 eq)
Enzymatic Synthesis via Transaminases
Biocatalytic Amination
4-(Methylsulfonyl)phenylpyruvate undergoes transamination with L-aspartic acid using aspartate aminotransferase. This method ensures >95% enantiomeric excess (ee) and avoids racemization.
Reaction Parameters :
Hydantoinase-Mediated Resolution
Racemic 5-(4-methylsulfonylphenyl)hydantoin is hydrolyzed by L-hydantoinase to yield the (S)-enantiomer. Coupled with glycolylurea racemase, this system achieves 86% yield and 98.6% purity.
Industrial Advantages :
-
Catalyst : MnCl₂ (25 mg)
-
Enzymes : L-hydantoinase, glycolylurea racemase, L-carbamoylase
Asymmetric Hydrogenation
Chiral Catalyst Systems
(S)-2-Acetamido-3-(4-methylsulfonylphenyl)acrylic acid is hydrogenated using Rh(I)-(R)-BINAP complexes. This method achieves 99% ee and 92% yield.
Critical Parameters :
Oxidative Chlorination and Amination
Thioether Oxidation
Ac-L-Phe(4-CH₂SCOCH₃)-OEt is treated with Cl₂/H₂O₂ to form the sulfonyl chloride intermediate, which reacts with amines to yield sulfonamides.
Steps :
-
Oxidation : Cl₂ (2 eq) in acetic acid at 0°C
Protection/Deprotection Strategies
Boc Protection and Deprotection
Boc-L-phenylalanine is synthesized using di-tert-butyl dicarbonate (Boc₂O) in dioxane/water. Post-sulfonation, TFA-mediated deprotection yields the free amino acid.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Enzymatic Transamination | 95 | >99 | Stereoselective, green chemistry | Enzyme cost |
| Asymmetric Hydrogenation | 92 | 99 | High enantiopurity | Rhodium catalyst expense |
| Copper-Catalyzed Coupling | 96 | N/A | Avoids harsh conditions | Requires brominated precursor |
| Oxidative Chlorination | 75 | N/A | Versatile for sulfonamides | Multi-step, low atom economy |
Industrial-Scale Production Insights
Q & A
Basic: What synthetic strategies are optimized for the preparation of (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid?
Answer:
The synthesis typically involves multi-step routes, including:
- Molecular simplification : Condensation of aldehyde intermediates (e.g., 4-methyl-2-arylthiazole-5-carbaldehyde) with protected amino acid esters, followed by selective reduction (e.g., NaBH₄ in CH₃CN) and acid hydrolysis to yield the final compound .
- Key steps : Protection of the amino group (e.g., using phthalimide), regioselective reduction of Schiff bases, and deprotection under acidic conditions.
- Purification : Chromatography or recrystallization ensures enantiomeric purity.
Basic: What analytical methods are critical for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., methylsulfonyl group at the 4-position of the phenyl ring) and stereochemical integrity of the (S)-configuration .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for detecting [M+H]⁺ ions) .
- HPLC : Assesses purity (>95% by area normalization) and resolves diastereomeric impurities .
Basic: How is the antimycobacterial activity of this compound evaluated in vitro?
Answer:
- Strains tested : Mycobacterium tuberculosis H37Ra (MTB) and Mycobacterium bovis (BCG), using microdilution assays .
- Dose-response curves : IC₅₀ values are calculated using resazurin-based metabolic activity assays.
- Controls : Rifampicin or isoniazid as positive controls; cytotoxicity is concurrently assessed in human cell lines (e.g., HUVECs) .
Advanced: How does structural modification of the methylsulfonyl group impact pharmacological activity?
Answer:
- Electron-withdrawing effects : The methylsulfonyl group enhances metabolic stability by resisting oxidative degradation compared to methyl or methoxy substituents .
- SAR studies : Replacement with bulkier groups (e.g., trifluoromethyl) may improve receptor binding but reduce solubility. Computational docking (e.g., AutoDock Vina) predicts interactions with mycobacterial enzyme active sites .
Advanced: What methodologies identify the molecular targets of this compound in mycobacteria?
Answer:
- Proteomic profiling : Affinity chromatography with immobilized compound isolates binding proteins (e.g., enoyl-ACP reductase).
- Enzyme inhibition assays : Direct measurement of activity loss in bacterial lysates treated with the compound .
- Gene knockout studies : Correlate target gene deletion (e.g., inhA in MTB) with resistance phenotypes .
Advanced: How are cytotoxicity and selectivity assessed in preclinical studies?
Answer:
- Cell lines : Primary HUVECs (normal cells) vs. cancer lines (HeLa, HCT 116) to evaluate tumor selectivity .
- Assays : MTT or Alamar Blue for viability; flow cytometry for apoptosis (Annexin V/PI staining).
- Selectivity index (SI) : Ratio of IC₅₀ in host cells vs. mycobacteria; SI >10 indicates favorable safety .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Control variables like inoculum size, growth media, and incubation time .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Orthogonal assays : Validate MIC values with intracellular infection models (e.g., macrophage assays) .
Advanced: What pharmacokinetic parameters are prioritized for optimizing bioavailability?
Answer:
- Solubility : Measured via shake-flask method; formulation with cyclodextrins improves aqueous solubility .
- Metabolic stability : Liver microsome assays (human/rodent) quantify CYP450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis determines free fraction available for tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
